Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

SPPS peptide synthesis regiochemistry

Researchers incorporating bioorthogonal handles into peptides require an azide that survives TFA deprotection cycles without reduction. This orthogonally protected L-Dab derivative solves that challenge: • γ-Azide stable under Boc-SPPS TFA conditions, enabling single-site CuAAC conjugation • Supplied as CHA salt for superior shelf stability vs. free amino acid hydrochloride • Enables Staudinger reduction to γ-amine for MAP dendrimer branching or lactam cyclization

Molecular Formula C15H29N5O4
Molecular Weight 244,25*99,18 g/mole
CAS No. 120042-08-2
Cat. No. B613686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
CAS120042-08-2
Synonyms120042-08-2; Boc-L-Dab(N3)-OHCha; C9H16N4O4.C6H13N; 6383AH
Molecular FormulaC15H29N5O4
Molecular Weight244,25*99,18 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
InChIInChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-/m0/s1
InChIKeyLCVIVGPNEHOYRF-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Dab(N3)-OH: Click-Chemistry Building Block for SPPS


Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- (CAS 120042-08-2), commonly referred to as Boc-L-Dab(N3)-OH·CHA or Boc-azidohomoalanine cyclohexylamine salt, is an orthogonally protected non-canonical amino acid derived from L-α,γ-diaminobutyric acid (Dab). The compound features a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and an azide (N₃) moiety on the γ-position side chain, supplied as the cyclohexylammonium (CHA) salt . It belongs to the class of click-chemistry-ready amino acid building blocks used in solid-phase peptide synthesis (SPPS) for introducing bioorthogonal reactive handles into peptides and proteins . Its molecular formula is C₉H₁₆N₄O₄·C₆H₁₃N (MW 343.43 g/mol for the CHA salt) and it is stored at 0–8 °C as a white crystalline powder .

Orthogonal protection Boc on α-amine, azide on γ-side chain for bioorthogonal coupling
SPPS compatibility Compatible with standard Fmoc or Boc protocols without azide reduction
Chiral building block L-configuration, supplied as stable cyclohexylamine salt

Why Substitution with Regioisomers, Enantiomers, or Fmoc Analogs Fails


Substituting Boc-L-Dab(N3)-OH with a closely related analog introduces distinct and consequential chemical differences. The regioisomer N3-Dab(Boc)-OH (CAS 1932403-71-8) bears the azide at the α-carbon rather than the γ-side-chain position, rendering it unsuitable for standard N-terminal peptide elongation because the azide occupies the site required for amide bond formation . The D-enantiomer Boc-D-Dab(N3)-OH (CAS 1609202-75-6) yields peptides with inverted chirality at the Dab residue, altering secondary structure propensity and biological recognition . The Fmoc-protected analog Fmoc-Dab(N3)-OH (CAS 942518-20-9) is incompatible with Boc-SPPS protocols and requires entirely different resin cleavage and deprotection conditions . These are not interchangeable procurement decisions—each substitution changes the synthesis strategy, the stereochemical outcome, or the downstream conjugation chemistry.

Regioisomer N3-Dab(Boc)-OH

Azide at α-carbon occupies the site for peptide bond formation; may prevent linear SPPS elongation.

D-Enantiomer Boc-D-Dab(N3)-OH

Inverts stereochemistry at the Dab residue, potentially altering secondary structure propensity and recognition.

Fmoc-Protected analog Fmoc-Dab(N3)-OH

Incompatible with Boc-SPPS deprotection and cleavage conditions; different resin and protocol required.

Quantitative Differentiation from Closest Analogs


Regiochemical Identity and SPPS Compatibility

Boc-L-Dab(N3)-OH (CAS 120042-08-2) places the azide exclusively on the γ-position side chain, leaving the Boc-protected α-amine free for standard Fmoc- or Boc-SPPS incorporation at any desired sequence position. In contrast, the regioisomer N3-Dab(Boc)-OH (CAS 1932403-71-8) has the azide on the α-carbon adjacent to the carboxylic acid, meaning the α-nitrogen is unavailable for peptide bond formation . This is a binary, functionally decisive difference: the regioisomer cannot serve as an internal or N-terminal residue in conventional linear SPPS, whereas Boc-L-Dab(N3)-OH can be incorporated using standard coupling protocols and subsequently conjugated via CuAAC or SPAAC at the side chain .

Regiochemical Identity
Head-to-head
Target: γ-azide (side chain), SPPS-competent. Comparator: α-azide, cannot serve as internal/N-terminal residue.
Binary functional difference; procurement of regioisomer may disrupt linear assembly.
Standard Fmoc/tBu or Boc/Bzl SPPS conditions
SPPS peptide synthesis regiochemistry bioorthogonal chemistry

Azide Stability Under Standard SPPS Conditions

The γ-azide moiety of Boc-L-Dab(N3)-OH is documented to remain intact during repeated exposure to trifluoroacetic acid (TFA) and piperidine—the two reagents most commonly employed for Boc removal and Fmoc deprotection, respectively, in SPPS cycles . This orthogonality is critical because azide decomposition during synthesis would eliminate the bioorthogonal handle before the intended click chemistry step. In contrast, certain side-chain functionalities (e.g., unprotected thiols, some esters) undergo modification or cleavage under these conditions. While this stability is a class property shared with other azido-amino acids such as Fmoc-azidohomoalanine, it is explicitly verified for the Boc-Dab(N3) scaffold and is essential for reliable use in automated or manual SPPS [1].

Azide Stability in SPPS
Class-level
γ-Azide remains intact under repeated TFA (95%) and piperidine (20%) cycles.
Supports azide survival through full SPPS cycle for downstream click.
Verified for Boc-Dab(N3) scaffold; quantitative degradation data not available
SPPS stability azide orthogonality TFA resistance piperidine compatibility

IR Probe Sensitivity and Minimal Backbone Perturbation

The deprotected form of Boc-L-Dab(N3)-OH—azidohomoalanine (Aha)—has been characterized as a vibrational IR probe with a peak extinction coefficient of 350–400 M⁻¹cm⁻¹ for the azide asymmetric stretch [1]. This extinction coefficient is sufficiently high to enable routine measurement in the low millimolar concentration regime by 2D IR spectroscopy. In comparative studies, Aha has been shown to be a minimally invasive label: incorporation into the PDZ2 domain caused negligible perturbation to protein stability and binding affinity as measured by circular dichroism and isothermal titration calorimetry, with ligand binding producing small but clearly measurable red shifts of 1–3 cm⁻¹ in the azide vibrational frequency [2]. Compared to azidoalanine (Aza), which has the azide directly attached to the Cβ and is more coupled to backbone peptide bonds, Aha—with an additional methylene spacer at Cβ—provides a more isolated N₃ oscillator and hence a cleaner IR probe signal less contaminated by backbone conformational effects [3].

IR Probe Sensitivity
Cross-study comparable
ε = 350–400 M⁻¹cm⁻¹; binding-induced shift 1–3 cm⁻¹ red shift (PDZ2 domain).
Enables quantitative experimental planning; reported low backbone perturbation.
Compared to azidoalanine (Aza) with stronger backbone coupling
IR probe protein dynamics vibrational spectroscopy azidohomoalanine

Melting Point and Optical Rotation for Identity Confirmation

The cyclohexylamine salt of Boc-L-Dab(N3)-OH (CAS 120042-08-2) exhibits a melting point of 156–161 °C and an optical rotation of [α]²⁰_D = +11.9° (c = 1, MeOH) . These values are markedly different from its closest analogs: the regioisomer N3-Dab(Boc)-OH (free acid, CAS 1932403-71-8) melts at 95–97 °C with [α]²⁰_D = −90 ± 1° (c = 1, DMF) , and the D-enantiomer Boc-D-Dab(N3)-OH·CHA (CAS 1609202-75-6) melts at 159–165 °C . The ~60 °C melting point gap and opposite-sign optical rotation between the target compound and its regioisomer provide two independent, instrumentally simple methods for incoming identity verification. Furthermore, the CHA salt form of the L-enantiomer achieves HPLC purity specifications of ≥99.5% (with titration purity 98.6% and TLC purity >99% from one supplier) .

Identity Confirmation
Head-to-head
Target: mp 156–161 °C, [α]²⁰_D = +11.9°. Regioisomer: mp 95–97 °C, [α] = −90°.
Simple QC differentiation from regioisomer and enantiomer using mp and optical rotation.
Capillary melting point; Na D-line at 20 °C
quality control identity confirmation melting point optical rotation enantiomeric purity

Dual CuAAC and Staudinger Reduction Reactivity

The γ-azide of Boc-L-Dab(N3)-OH can participate in two mechanistically distinct bioorthogonal reactions after peptide incorporation: (i) copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form stable 1,2,3-triazole linkages, and (ii) Staudinger reduction with phosphines to convert the azide into a primary amine . This dual reactivity is shared across the class of azido-amino acids; however, Boc-L-Dab(N3)-OH specifically yields a γ-amine upon reduction—generating an unprotected Dab side chain that can serve as a branching point for further conjugation, lactam formation, or MAP (multiple antigen peptide) matrix construction [1]. The regioisomer N3-Dab(Boc)-OH, upon Staudinger reduction, would instead generate an α-amine at the peptide backbone, a fundamentally different structural outcome. The Boc protection on the α-amine remains intact through both azide transformation pathways, preserving the N-terminal orthogonality for subsequent synthetic steps [2].

Bioorthogonal Reactivity
Class-level
Two pathways: CuAAC (triazole) and Staudinger reduction (azide→γ-amine).
Single residue enables conjugation or unmasking of latent amine for branching.
Post-reduction amine supports dendrimer, lactam, or further conjugation
CuAAC Staudinger reduction click chemistry bioorthogonal conjugation masked amine

Key Research and Industrial Application Scenarios


Site-Specific Peptide Therapeutics and Imaging Agents

Boc-L-Dab(N3)-OH is incorporated into peptides using Boc/Bzl-SPPS protocols, where the Boc group is removed with TFA during each cycle while the γ-azide remains intact. Following chain assembly and HF or TFMSA cleavage, the resulting peptide bears a single azide handle at the Dab residue for downstream CuAAC conjugation to alkyne-functionalized fluorophores, chelators, or cytotoxic payloads . The orthogonal protection strategy (Boc on α-amine, azide on side chain) ensures that the azide is never exposed to hydrogenation conditions that might reduce it, a key advantage over Cbz-based protecting group schemes. This scenario is particularly relevant for laboratories synthesizing peptide-drug conjugates (PDCs) or peptide-based imaging probes where precise, single-site modification is required [1].

Branched Peptide Architectures and MAP Constructs

After SPPS incorporation of Boc-L-Dab(N3)-OH and global deprotection, the γ-azide is chemoselectively reduced to a primary amine using trimethylphosphine or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or on-resin conditions . The unmasked γ-amine then serves as a branching point for synthesizing multiple antigen peptide (MAP) dendrimers, for lactam cyclization with a side-chain carboxyl group (Asp or Glu), or for attaching a second bioactive moiety via amide bond formation. This strategy avoids the need for orthogonal protecting groups such as ivDde or Alloc on the lysine side chain, simplifying the overall synthetic route [1].

IR Probe Incorporation via Metabolic Labeling

The deprotected form of this building block—L-azidohomoalanine (Aha)—is used as a methionine surrogate in bacterial or mammalian protein expression systems for metabolic labeling of nascent proteins. The incorporated Aha residue functions as a minimally invasive vibrational probe with a peak extinction coefficient of 350–400 M⁻¹cm⁻¹, enabling 2D IR spectroscopic monitoring of local electrostatic environments, protein folding transitions, and ligand-binding events with frequency shifts as small as 1–3 cm⁻¹ . The Boc-protected precursor (CAS 120042-08-2) is the preferred procurement form for laboratories that perform in-house Boc deprotection immediately before use, as the CHA salt provides superior shelf stability compared to the free amino acid hydrochloride [1].

ADC Linker-Payload Constructs

Boc-L-Dab(N3)-OH serves as a starting material for synthesizing azide-functionalized ADC linker-payload constructs. The azide moiety enables copper-catalyzed or strain-promoted (SPAAC) cycloaddition with alkyne-derivatized antibodies or payloads, while the Boc-protected amine can be deprotected and further elaborated with cleavable dipeptide linkers (e.g., Val-Cit-PABC) or non-cleavable spacer units . Compared to the α-azide regioisomer N3-Dab(Boc)-OH, the γ-azide configuration of Boc-L-Dab(N3)-OH places the triazole linkage at the side-chain terminus, providing greater distance from the peptide backbone and potentially reducing steric interference with linker cleavage by lysosomal enzymes—a critical consideration in ADC design [1].

Application
Selection Property
Validation Focus
Peptide bioconjugate and imaging probe research
Orthogonal Boc/azide protection for single-site modification
Azide integrity during SPPS; CuAAC conjugation efficiency
Branched peptide and MAP dendrimer constructs
γ-azide reduced to amine for branching point
Staudinger reduction selectivity; amine reactivity for further conjugation
IR probe metabolic labeling
Deprotected Aha as vibrational probe (methionine surrogate)
Protein incorporation efficiency; IR signal sensitivity and local environment response
ADC linker-payload research constructs
γ-azide for triazole linkage away from backbone
Steric accessibility of triazole; linker cleavage in lysosomal-mimetic conditions
Quote Request

Request a Quote for Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.